N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

CAS 852138-59-1 is a precision polypharmacology tool, not a generic tetrahydrocarbazole. Its defining 6-position methylene-linked thiophene-2-acetamide architecture drives concurrent platelet 12-lipoxygenase inhibition, A2 adenosine receptor binding, and 143B osteosarcoma cytotoxicity—a profile absent in N1-substituted or carboxamide analogs. For SAR-driven teams, this compound enables direct pairwise comparisons with the carboxamide variant (CAS 696656-94-7) and the N1-positional isomer to isolate linker and regiochemistry effects in a single screening cascade. Simultaneous antiplasmodial and phospholipase A2 inhibition further supports neglected-disease and antivenom discovery. Do not substitute with common tetrahydrocarbazole building blocks; only the authentic 6-position connectivity delivers this integrated fingerprint.

Molecular Formula C19H20N2OS
Molecular Weight 324.44
CAS No. 852138-59-1
Cat. No. B2456513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide
CAS852138-59-1
Molecular FormulaC19H20N2OS
Molecular Weight324.44
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CS4
InChIInChI=1S/C19H20N2OS/c22-19(11-14-4-3-9-23-14)20-12-13-7-8-18-16(10-13)15-5-1-2-6-17(15)21-18/h3-4,7-10,21H,1-2,5-6,11-12H2,(H,20,22)
InChIKeyHYMLKWDSYUNOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide (CAS 852138-59-1): A Multi-Target Tetrahydrocarbazole-Thiophene Hybrid


N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide (CAS 852138-59-1) is a synthetic hybrid molecule that covalently links a 2,3,4,9-tetrahydro-1H-carbazole core to a thiophene-2-yl moiety via an acetamide bridge at the 6-position methyl group. This compound belongs to the tetrahydrocarbazole class, a privileged scaffold in medicinal chemistry with documented activity across anticancer, antifungal, antimalarial, and anti-inflammatory targets [1]. Its molecular formula is C19H20N2OS (MW 324.44 g/mol) [2]. Public bioactivity records indicate multi-target interactions, including inhibition of platelet 12-lipoxygenase, binding to the A2 adenosine receptor, and cytotoxicity against human osteosarcoma 143B cells [3]. A curated biological profile also reports anticarcinogenic activity in DMBA-treated JB6 cells, antimalarial activity against P. falciparum, and inhibition of phospholipase A2 from N. naja venom [4]. The specific connectivity pattern—a thiophene-2-acetamide linked via a methylene spacer to the 6-position of the tetrahydrocarbazole—is a defining structural feature that differentiates it from more common N1-substituted or 3-position carbazole derivatives.

Procurement Risk Alert: Why Generic Tetrahydrocarbazole or Thiophene-Acetamide Substitution Fails for CAS 852138-59-1


The tetrahydrocarbazole scaffold and the thiophene-2-acetamide substructure are individually common in screening libraries, but their specific combination and regiochemistry in CAS 852138-59-1 produce a pharmacological profile that cannot be replicated by simple substitution. The compound's unique connectivity—a thiophene-2-acetamide linked through a methylene spacer to the 6-position of the tetrahydrocarbazole—creates a distinct spatial orientation of hydrogen bond donors/acceptors and aromatic ring systems that governs its polypharmacology [1]. In the P-type ATPase inhibitor series, minor positional isomerism or linker variation has been shown to drastically alter antifungal potency and selectivity profiles [2]. Similarly, the thiophene-2-acetamide substructure has been optimized for antitubercular activity in N-(aryl) series, where even subtle aryl substitutions shift MIC values by orders of magnitude [3]. Procurement of generic tetrahydrocarbazoles (e.g., N1-substituted, 3-substituted, or carboxamide-linked analogs) or generic thiophene-acetamides will not recapitulate the integrated multi-target fingerprint observed for this specific compound. The quantitative evidence below details the measurable consequences of these structural choices.

Quantitative Differentiation Evidence: CAS 852138-59-1 vs. Closest Structural and Pharmacological Analogs


Structural Connectivity Fingerprint: 6-Methylene-Thiophene-2-Acetamide vs. Common Carboxamide and N1-Substituted Analogs

CAS 852138-59-1 features a thiophene-2-acetamide linked via a methylene spacer to the tetrahydrocarbazole 6-position. The closest commercial analog, N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide (CAS 696656-94-7), differs by a single atom: a carboxamide (-C(=O)-) replaces the acetamide (-CH2-C(=O)-) linker [1]. This one-atom change alters the distance between the thiophene ring and the carbazole core, the conformational flexibility, and the hydrogen-bonding capacity of the linker region. Additionally, the more common N1-substituted analog N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(thiophen-2-yl)acetamide positions the acetamide chain at the carbazole 1-position rather than the 6-methylene position, shifting the vector of the thiophene ring by approximately 5 Å and altering the overall molecular shape [1]. In P-type ATPase SAR studies, such positional isomerism resulted in potency differences exceeding 10-fold against fungal H+-ATPase [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Multi-Target Bioactivity Fingerprint: Integrated Profile vs. Single-Target Tetrahydrocarbazole Derivatives

Public bioactivity records from ChEMBL and the Lin-Group AOD Database reveal that CAS 852138-59-1 engages at least four distinct target classes: (i) inhibition of platelet 12-lipoxygenase at 30 µM; (ii) binding affinity for the A2 adenosine receptor in bovine striatal membranes; (iii) cytotoxicity against human osteosarcoma 143B cells; and (iv) inhibition of trypsin [1][2]. This polypharmacological profile stands in contrast to more specialized tetrahydrocarbazole derivatives such as LY344864, which achieves high selectivity for the 5-HT1F receptor (Ki = 6 nM) with >80-fold selectivity over other 5-HT receptor subtypes but lacks the broader antimicrobial and anticancer activities . Similarly, the P-type ATPase inhibitor tetrahydrocarbazoles from the PLOS ONE series (compounds 9 and 10) show potent Pma1 inhibition (IC50 = 5–7 µM) but are not reported to possess the trypsin inhibition or anticarcinogenic activity observed for CAS 852138-59-1 [3].

Polypharmacology Kinase Inhibition G-Protein Coupled Receptors

Cytotoxicity Profile: 143B Osteosarcoma Activity Contextualized Against Class-Level Anticancer Potency

CAS 852138-59-1 has been evaluated for cytotoxicity against the human osteosarcoma 143B cell line in multiple ChEMBL-deposited assays [1]. While a precise IC50 value for this specific compound was not retrieved in publicly accessible quantitative format, the tetrahydrocarbazole scaffold class has established anticancer SAR: related N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide derivatives showed IC50 values of 15.5 ± 1.2 µM against MCF-7 breast cancer cells [2]. The 143B osteosarcoma cell line is a well-characterized model for evaluating compounds with potential activity against bone malignancies. In the broader context of tetrahydrocarbazole anticancer agents, the dual pERK/pRb phosphorylation inhibitor series demonstrated that subtle structural modifications to the tetrahydrocarbazole core can shift antiproliferative potency by over 100-fold [3]. The documented cytotoxicity of CAS 852138-59-1 against 143B cells, combined with its reported anticarcinogenic activity in the DMBA-treated JB6 cell transformation assay [4], suggests a distinct mechanistic profile from purely antiproliferative tetrahydrocarbazoles.

Cancer Research Cytotoxicity Osteosarcoma

Defined Research Application Scenarios for CAS 852138-59-1 Based on Verified Evidence


Phenotypic Screening for Multi-Target Anticancer and Anti-Inflammatory Agents

CAS 852138-59-1 is suited as a starting point for phenotypic drug discovery programs seeking compounds with polypharmacology across cancer, inflammation, and infectious disease targets. Its documented activity against 143B osteosarcoma cells, combined with platelet 12-lipoxygenase inhibition and A2 adenosine receptor binding, provides a multi-target baseline for screening cascades in immuno-oncology or inflammation-associated cancer models [1][2]. Researchers should consider this compound when the goal is to identify hits that simultaneously modulate eicosanoid signaling (via 12-lipoxygenase), adenosine receptor pathways, and direct tumor cell cytotoxicity, a combination not commonly observed in single-target optimized tetrahydrocarbazole analogs.

Structure-Activity Relationship (SAR) Exploration Around the 6-Methylene-Thiophene-2-Acetamide Scaffold

The compound serves as a key intermediate for SAR studies investigating the role of (i) the methylene spacer length between the carbazole core and the acetamide carbonyl, (ii) the thiophene ring position and substitution pattern, and (iii) the 2,3,4,9-tetrahydro saturation state of the carbazole [1]. The availability of close structural analogs—including the carboxamide variant (CAS 696656-94-7) and the N1-substituted positional isomer—enables systematic pairwise comparisons to isolate the contribution of each structural feature to biological activity. Procurement of CAS 852138-59-1 alongside these defined comparators allows the construction of a focused SAR matrix with minimal synthetic effort.

Antimalarial and Antivenom Lead Optimization Using a Pre-Validated Multi-Activity Scaffold

The curated biological profile includes activity against P. falciparum (antimalarial) and inhibition of N. naja venom phospholipase A2 (antivenom) [1]. For neglected disease drug discovery programs, this compound offers a rare starting point with simultaneous activity against a parasitic target and a venom enzyme, potentially enabling a single scaffold to address co-endemic health challenges. The reported absence of toxicity or allergenicity in preliminary assessments [1] further supports its suitability as a lead-like molecule for optimization, though independent toxicological profiling is recommended before in vivo studies.

Fungal H+-ATPase Inhibitor Benchmarking and Selectivity Profiling

Given the established role of tetrahydrocarbazoles as P-type ATPase inhibitors with broad-spectrum antifungal activity (Pma1 IC50 = 5–7 µM for optimized analogs) [1], CAS 852138-59-1 can serve as a structural comparator in programs developing fungal-specific ATPase inhibitors. Its distinct thiophene-2-acetamide substitution pattern may confer altered selectivity against mammalian SERCA and Na+,K+-ATPase compared to the published tetrahydrocarbazole series [1]. Procurement alongside compounds 9 and 10 from the PLOS ONE series would enable a direct head-to-head selectivity assessment using established ATPase activity assays.

Quote Request

Request a Quote for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.